Product packaging for Maltotetraose(Cat. No.:CAS No. 1263-76-9)

Maltotetraose

Cat. No.: B10764100
CAS No.: 1263-76-9
M. Wt: 666.6 g/mol
InChI Key: LUEWUZLMQUOBSB-AYQJAVFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds, serving as a fundamental oligosaccharide in carbohydrate research. Its primary research value lies in its role as a specific substrate for enzymes such as amylases, maltooligosaccharide-forming amylases, and glucanotransferases. Researchers utilize this compound to elucidate enzyme kinetics, specificity, and catalytic mechanisms, providing critical insights into starch digestion and glycogen metabolism pathways. Beyond enzymology, it is a vital tool in prebiotic and gut microbiome studies, where it serves as a selective nutrient source to investigate the growth and metabolic activity of beneficial bacteria like Bifidobacteria and Lactobacillus. In food science, this compound is employed as a standard for chromatographic analysis and to study the physicochemical properties of carbohydrates, including sweetness profile, viscosity, and water-retention capacity. Its well-defined structure also makes it an essential building block for synthesizing more complex glycoconjugates and for use in molecular biology as an osmoprotectant or stabilizer. This product is presented as a high-purity, well-characterized compound to ensure reproducibility and reliability in your experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B10764100 Maltotetraose CAS No. 1263-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263-76-9

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1

InChI Key

LUEWUZLMQUOBSB-AYQJAVFRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O

physical_description

Solid

Origin of Product

United States

Synthesis and Biotechnological Production Methodologies of Maltotetraose

Enzymatic Synthesis Approaches for Maltotetraose (B33255)

Enzymatic synthesis represents the most common and industrially viable method for producing this compound. This approach leverages the catalytic activity of specific enzymes to either break down larger polysaccharides or build up the tetrasaccharide from smaller units.

This compound-forming amylases (MFAses), also known as G4-amylases, are enzymes that specifically hydrolyze starch and related polysaccharides to produce this compound as the principal product. nih.gov These enzymes are predominantly sourced from microorganisms.

Bacterial strains are the most prominent sources of MFAses. Pseudomonas stutzeri and Pseudomonas saccharophila are extensively studied for their production of high-activity G4-amylases. nih.govnih.govnih.gov For instance, Pseudomonas stutzeri MO-19 produces two forms of extracellular this compound-forming amylase, designated G4-1 and G4-2. nih.gov Other bacterial sources include various Bacillus species, such as the alkalophilic Bacillus sp. strain GM8901, which produces a this compound-forming alkaline α-amylase. asm.orgsemanticscholar.org An Alcaligenes sp. strain, designated 537.1, was also identified as a promising producer, yielding a hydrolysate with about 90% (w/w) this compound. nih.gov Additionally, the thermophilic photosynthetic bacterium Chloroflexus aurantiacus produces a thermostable amylase that yields both this compound and maltotriose (B133400). nih.gov

The purification of these enzymes from culture broths is a multi-step process. A typical purification protocol involves initial separation by ammonium (B1175870) sulfate (B86663) fractionation, followed by a series of chromatographic techniques. These commonly include ion-exchange chromatography (e.g., DEAE-cellulose), hydrophobic interaction chromatography, and gel filtration or size-exclusion chromatography to achieve electrophoretic homogeneity. nih.govnih.gov

Characterization of purified MFAses reveals distinct properties. The molecular mass of these enzymes can vary, for example, the two forms from P. stutzeri MO-19 have masses of 57 kDa and 46 kDa. nih.gov The enzyme from C. aurantiacus has a much larger estimated molecular mass of about 210 kDa. nih.gov Optimal activity is typically observed under specific pH and temperature conditions, which differ depending on the source organism. The amylase from the alkalophilic Bacillus sp. GM8901 functions optimally at pH 10.5 and 50°C, while the enzyme from P. stutzeri AS22 shows peak activity at pH 8.0 and 60°C. asm.orgresearchgate.net

Table 1: Characteristics of Selected this compound-Forming Amylases This table is interactive. You can sort and filter the data.

This compound can also be synthesized via transglycosylation, a reaction where a glycosyl group is transferred from a donor molecule to an acceptor. tandfonline.com This process can be mediated by various enzymes, including glycosidases (in a reverse hydrolysis or kinetically controlled approach) and glycosyltransferases. tandfonline.comihmc.us

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule. tandfonline.com For instance, α-maltose 1-phosphate:(1→4)-α-D-glucan 4-α-D-maltosyltransferase (GlgE) extends maltooligosaccharide acceptors with disaccharide units from the donor α-maltose 1-phosphate. nih.gov Other studies have demonstrated that enzymes like α-glucosidases can catalyze transglycosylation reactions using maltose (B56501) as a substrate, with glucose and maltose acting as acceptor molecules to produce maltotriose and this compound, among other oligosaccharides. tandfonline.com A maltotriose-forming amylase from Streptomyces griseus was shown to produce p-nitrophenyl α-maltotetraoside through a transglycosylation reaction where this compound was the donor and p-nitrophenyl α-D-glucopyranoside was the acceptor. nih.gov

The key advantage of using MFAses is their high specificity for producing this compound. These enzymes preferentially cleave α-1,4-glucosidic bonds in starch to yield G4 units. The amylase from Pseudomonas stutzeri AS22 is exceptionally specific, capable of producing this compound at levels up to 98% (w/w) from starch, with a notable absence of glucose in the initial stages of hydrolysis. nih.govnih.gov Similarly, a strain of Alcaligenes sp. was found to produce this compound at approximately 90% (w/w) of the starch hydrolysate. nih.gov

However, the product profile is not always exclusively this compound. Some enzymes produce a mixture of maltooligosaccharides. For example, the amylase from Chloroflexus aurantiacus yields both this compound and maltotriose as its main products. nih.gov The specificity is critically dependent on the enzyme's subsite structure, particularly the forces exerted on the substrate near the -4, -1, +1, and +3 subsites, which are crucial for determining the product length. nih.gov

Several strategies have been developed to improve the yield and purity of this compound from enzymatic reactions.

Optimization of Culture Conditions: The production of the enzyme itself can be maximized by optimizing fermentation parameters. For P. stutzeri AS22, the highest amylase production was achieved using a medium containing potato starch and yeast extract at an initial pH of 8.0, incubated at 30°C with agitation. nih.gov

Enzyme Engineering: The properties of MFAses can be modified through protein engineering. In one study, the removal of the carbohydrate-binding module (CBM) from the MFAse of Pseudomonas saccharophila STB07 reduced its ability to hydrolyze long-chain starch but improved its catalytic ability and product specificity when using shorter-chain substrates like maltodextrin (B1146171). nih.govacs.org This modification resulted in an 11.6% increase in the proportion of G4 in the final product mix. nih.gov

Use of Multiple Enzyme Systems: Combining MFAses with debranching enzymes, such as pullulanase, can significantly improve this compound yield from branched starches like amylopectin (B1267705). The pullulanase cleaves the α-1,6-glycosidic branch points in starch, making more linear α-1,4 chains accessible to the G4-amylase. google.com This combination can increase the this compound yield by approximately 20% compared to using the G4-amylase alone. google.com

Reaction Condition Optimization: The yield can also be influenced by the reaction conditions during starch hydrolysis. Factors such as substrate concentration, enzyme concentration, pH, and temperature are optimized to favor the production of G4. researchgate.net For example, a thermostable PS4 variant combined with a pullulanase can effectively produce a syrup containing 40% to 60% this compound at high temperatures (60°C to 75°C). google.com

Chemical Synthesis Routes for Defined this compound Oligomers

While enzymatic methods are prevalent for bulk production, chemical synthesis provides an unparalleled level of control for creating structurally precise this compound oligomers, which are valuable as analytical standards or for investigating structure-function relationships.

The chemical synthesis of a tetrasaccharide like this compound is a complex undertaking that hinges on stereoselective glycosylation—the controlled formation of glycosidic bonds with specific stereochemistry. For this compound, this requires the formation of three consecutive α-(1→4) linkages, a significant stereochemical challenge.

The general strategy involves a stepwise or block synthesis approach. nycu.edu.tw Monosaccharide building blocks are first prepared with specific protecting groups on their hydroxyl functions. These protecting groups serve to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation. researchgate.net The synthesis proceeds by coupling a "glycosyl donor" (an activated sugar) with a "glycosyl acceptor" (a sugar with a free hydroxyl group at the desired position).

Achieving high stereoselectivity for the α-glycosidic bond (a 1,2-cis linkage for glucose) is a central problem in carbohydrate chemistry. nih.gov Various methods have been developed to address this:

Promoter/Activator Systems: The choice of promoter or activator for the glycosyl donor is critical. Combinations such as trimethylsilyl (B98337) iodide with triphenylphosphine (B44618) oxide or trimethylsilyltriflate with DMF have been used to direct the formation of α-glucosidic linkages. nih.gov

Protecting Group Strategies: The protecting groups on the sugar rings influence the reactivity and stereoselectivity of the glycosylation reaction. A "non-participating" group is required at the C-2 position of the glucose donor to favor the formation of the α-linkage. researchgate.net

One-Pot Procedures: To streamline the otherwise lengthy process of protection, deprotection, and purification at each step, one-pot strategies have been developed. nycu.edu.tw These methods allow for multiple reaction steps to be carried out in a single reaction vessel, simplifying the assembly of the tetrasaccharide skeleton from monosaccharide building blocks. nycu.edu.tw

A complete synthesis involves the careful assembly of the protected tetrasaccharide, followed by a final global deprotection step, often via hydrogenolysis, to remove all protecting groups and yield the final this compound molecule. nycu.edu.tw

Protecting Group Methodologies and Sequential Glycosylation for this compound Scaffolds

The chemical synthesis of an oligosaccharide like this compound, which consists of four α-1,4-linked D-glucose units, is a complex undertaking that necessitates a precise strategy of protecting and deprotecting hydroxyl groups. nih.gov The synthesis of stereospecific glycosidic linkages via chemical methods requires numerous reaction steps to temporarily mask reactive hydroxyl groups to ensure the correct linkage is formed. nih.gov

Protecting groups are crucial in carbohydrate chemistry not only to prevent unwanted side reactions but also to influence the reactivity of the sugar molecule and the stereochemical outcome of the glycosylation. nih.govresearchgate.net For a 1,2-trans-glycosidic bond, such as the α-linkage in this compound, a "participating" protecting group is typically placed at the C-2 position of the glycosyl donor (the activated sugar to be added). nih.gov This group, commonly an acyl group like acetyl or benzoyl, forms a temporary cyclic intermediate during the reaction, which blocks one face of the molecule and directs the incoming alcohol (from the glycosyl acceptor) to attack from the opposite face, ensuring the desired stereoselectivity. nih.govuniversiteitleiden.nl

The sequential assembly of a this compound scaffold would involve a step-by-step process:

Preparation of Building Blocks: A glucose-based glycosyl donor and acceptor are prepared. The donor would have a leaving group at the anomeric (C-1) position and a participating group at the C-2 position. All other hydroxyls would be masked with "permanent" protecting groups (e.g., benzyl (B1604629) ethers), which remain stable until the final deprotection step. wiley-vch.de The acceptor would have a single free hydroxyl group at the desired C-4 position, with all other positions protected.

Sequential Glycosylation: The donor and acceptor are reacted in the presence of a promoter to form a disaccharide.

Deprotection and Iteration: A temporary protecting group on the newly added glucose unit is selectively removed to expose a new hydroxyl group, turning the disaccharide into a new acceptor. This process is repeated, adding one glucose unit at a time until the tetrasaccharide is formed.

Final Deprotection: All permanent protecting groups are removed from the fully assembled this compound chain to yield the final product.

Solid-Phase Synthesis Techniques for this compound and its Derivatives

Automated solid-phase synthesis offers a more streamlined alternative to solution-phase chemical synthesis for producing oligosaccharides. rsc.org In this method, the initial sugar unit is anchored to an insoluble polymer resin. beilstein-journals.org The synthesis then proceeds through iterative cycles of deprotection and glycosylation.

The general workflow for the solid-phase synthesis of this compound would be as follows:

Anchoring: The first glucose unit (the acceptor) is covalently linked to a solid support, typically through a linker that can be cleaved at the end of the synthesis.

Coupling Cycle:

Deprotection: A temporary protecting group on the anchored sugar is removed to expose the C-4 hydroxyl group.

Glycosylation: A solution containing an excess of the protected glucose donor and a promoter is passed through the reactor. The donor couples with the free hydroxyl on the resin-bound sugar.

Washing: Because the growing oligosaccharide is attached to the solid support, all excess reagents and soluble by-products can be simply washed away, which is a major advantage of this technique. nih.gov

Capping (Optional): Any unreacted hydroxyl groups on the resin may be capped (e.g., by acetylation) to prevent the formation of deletion sequences.

Iteration: This cycle is repeated to sequentially add the third and fourth glucose units.

Cleavage and Deprotection: Once the full tetrasaccharide is assembled, it is cleaved from the solid resin, and all remaining permanent protecting groups are removed.

While automated glycan assembly has been successfully used to create very complex branched oligosaccharides, its application for a relatively simple, linear molecule like this compound is not common, primarily because biotechnological methods are significantly more efficient and cost-effective. beilstein-journals.orgnih.gov

Biotechnological Production Systems and Bioreactor Design

Biotechnological approaches, utilizing either whole microbial cells or isolated enzymes, are the predominant methods for the industrial production of this compound. These systems leverage the high specificity of enzymes to produce the target oligosaccharide with high purity and yield from inexpensive starch substrates.

Microbial Fermentation for this compound Biosynthesis

Microbial fermentation is a widely used method for producing this compound-forming amylases. Various microorganisms are screened for their ability to hydrolyze starch into maltooligosaccharides with a high proportion of this compound (G4).

One of the most promising strains identified is Pseudomonas stutzeri. A strain designated AS22, isolated from soil samples, was found to produce an α-amylase that yields exceptionally high levels of this compound. researchgate.net Under optimized conditions, this strain's crude amylolytic preparation could convert starch into a product containing 98% (w/w) this compound, with negligible amounts of glucose or other oligosaccharides, even in the early stages of hydrolysis. researchgate.netjocpr.com The optimal conditions for enzyme production by P. stutzeri AS22 were achieved in a medium containing potato starch and yeast extract at a pH of 8.0 and a temperature of 30°C. researchgate.net

Another bacterial strain, identified as Alcaligenes sp. (strain 537.1), was also found to be a potent producer, yielding about 90% (w/w) this compound in the starch hydrolysate. In contrast, other screened strains tended to produce a mixture of maltose, maltotriose, and this compound.

The table below summarizes key findings from research on microbial fermentation for this compound production.

Microbial StrainSubstrateKey Culture ConditionsThis compound (G4) Yield/PurityReference
Pseudomonas stutzeri AS22 Potato StarchpH: 8.0, Temp: 30°C, 24h incubation98% (w/w) of product researchgate.netjocpr.com
Alcaligenes sp. 537.1 StarchpH: 7.0-7.5, Temp: 27-28°C, 48h incubation~90% (w/w) in hydrolysate
Bacillus circulans Potato StarchpH: ~7.0, Temp: ~50°C30-40% of product (also produces 20-30% maltopentaose) nih.gov

Immobilized Enzyme Reactor Systems for Continuous this compound Production

For industrial-scale production, continuous processes using immobilized enzymes are highly advantageous as they allow for enzyme reuse, improved stability, and simplified product purification. researchgate.net This approach has been successfully applied to this compound synthesis.

A continuous production process was developed using a this compound-forming amylase (1,4-α-D-glucan maltotetraohydrolase) from Pseudomonas stutzeri. wiley-vch.de The enzyme was immobilized by adsorption onto a macroporous hydrophobic resin, which was then packed into a reactor column. A substrate solution is continuously passed through the column, where the immobilized enzyme converts it into a this compound-rich product. The yield of this compound in this system is influenced by the substrate concentration, flow rate, and enzyme activity. wiley-vch.de

To further enhance the yield, dual-enzyme systems have been investigated. One such system combines the this compound-forming amylase with pullulanase. researchgate.net Pullulanase is a debranching enzyme that breaks down α-1,6 glycosidic bonds in amylopectin, making more linear starch chains available for the amylase. This dual system was shown to yield a 7-10% higher content of this compound compared to the single-enzyme system. researchgate.net Studies found that immobilizing both enzymes on the same carrier, such as a biopolymer bead called "Chitopearl," resulted in greater stability than immobilizing them on separate carriers. researchgate.net

The table below details research on immobilized enzyme systems for this compound production.

Enzyme(s)Immobilization CarrierReactor TypeKey FindingsReference
This compound-forming amylase (from P. stutzeri)Macroporous hydrophobic resinPacked-bed continuous reactorContinuous production process established; yield influenced by flow rate and substrate concentration. wiley-vch.de
This compound-forming amylase and Pullulanase"Chitopearl" beadsDual immobilized enzyme systemYielded 7-10% more this compound than a single-enzyme system; co-immobilization improved stability. researchgate.net

Genetic and Metabolic Engineering of Microbial Strains for Optimized Production

Genetic and metabolic engineering offers powerful tools to enhance the production of this compound by improving the efficiency of microbial hosts or the enzymes themselves. These strategies aim to increase the precursor supply, overexpress key enzymes, and reduce the metabolic flux towards unwanted by-products.

One key strategy is to improve the production of the this compound-forming amylase. A study achieved high-level production of a this compound amylase mutant from Pseudomonas saccharophila by expressing it in the yeast Pichia pastoris X-33. scholaris.ca This recombinant expression system provided an efficient way to produce the enzyme, which could then be used to generate a this compound yield of 57.1%. scholaris.ca

Another approach involves creating enzyme variants with more desirable industrial characteristics. A patent describes a variant of the Pseudomonas saccharophila maltotetraohydrolase (PS4) that is capable of producing this compound at higher temperatures (60°C to 75°C). This thermostability is a significant advantage in industrial settings. Furthermore, combining this engineered enzyme with a debranching enzyme like pullulanase increased the this compound yield by about 20% compared to using the PS4 variant alone.

Metabolic engineering can also be applied to the fermentation host itself. For instance, in other applications, strains of Saccharomyces cerevisiae have been engineered to improve the utilization of specific sugars like maltotriose by overexpressing transporter genes (e.g., AGT1) and intracellular hydrolyzing enzymes like invertase. While not directly for this compound production, this demonstrates the principle of manipulating cellular pathways to channel substrates towards a desired metabolic outcome, a strategy that could be adapted to optimize this compound biosynthesis in a fermentative host.

Enzymatic Degradation and Transformation Mechanisms Involving Maltotetraose

Alpha-Amylase Hydrolysis of Maltotetraose (B33255)

Alpha-amylase (α-1,4-glucan-4-glucanohydrolase) is an endo-amylase that catalyzes the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides like starch and glycogen (B147801). researchgate.netyimingbiotechnology.comnih.gov This action breaks down long-chain carbohydrates into shorter oligosaccharides, including maltose (B56501), maltotriose (B133400), and dextrins. nih.govwikipedia.org The hydrolysis of this compound itself has been a subject of specific enzymatic study. nih.gov For instance, the α-amylase from Lactobacillus fermentum (FERMENTA) hydrolyzes this compound primarily into glucose, indicating the cleavage of multiple bonds within the substrate. researchgate.net Conversely, some α-amylases, such as one from Pseudomonas stutzeri, are notable for producing very high yields of this compound from starch, highlighting the compound's role as both a substrate and a product in different enzymatic contexts. nih.gov

The specificity of α-amylases is influenced by the chain length of the oligosaccharide substrate. researchgate.net Research has shown that the catalytic efficiency (kcat/Km) of these enzymes often increases with the degree of polymerization of the substrate. researchgate.net A notable example is the FERMENTA enzyme, which displayed a 74-fold increase in catalytic efficiency when acting on this compound (G4) compared to maltotriose (G3). researchgate.net

The binding sites of α-amylases are structured to accommodate multiple glucose residues, which dictates their cleavage patterns. The FERMENTA enzyme, when acting on longer maltooligosaccharides (G5-G7), preferentially cleaves the third glycosidic linkage from the reducing end. researchgate.net In contrast, human salivary amylase demonstrates a tendency to split linkages closer to the ends of the polysaccharide chain, though it is unable to cleave the second link from the non-reducing end. scispace.com Certain α-amylases have a particular affinity for producing this compound; the enzyme from Pseudomonas saccharophila (PSA) is recognized as a this compound-forming amylase. nih.gov

A chemically modified substrate, 4-O-beta-D-galactopyranosylthis compound (Gal-G4), has been developed for clinical assays. This molecule is specifically designed to be hydrolyzed at only one position by human α-amylase, allowing for precise measurement of enzyme activity. nih.gov

The hydrolysis of maltooligosaccharides, including this compound, by α-amylases follows Michaelis-Menten kinetics. researchgate.netresearchgate.net This model allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat).

Kinetic studies provide quantitative insights into enzyme efficiency. For the α-amylase from Lactobacillus fermentum, the catalytic efficiency (kcat/Km) was observed to increase significantly with the length of the maltooligosaccharide substrate, from 8.7 x 10⁴ M⁻¹s⁻¹ for maltose to 1 x 10⁹ M⁻¹s⁻¹ for amylose (B160209). researchgate.net This trend underscores the enzyme's preference for longer polysaccharide chains.

Interactive Data Table: Kinetic Parameters of FERMENTA α-Amylase

The end products of α-amylase hydrolysis depend on both the specific enzyme and the substrate. When acting on starch, α-amylases typically generate a mixture of maltose, maltotriose, and various dextrins. wikipedia.orgwikipedia.org

When this compound is the specific substrate, the product profile can be quite distinct. The FERMENTA enzyme, for example, hydrolyzes this compound into a mixture of glucose (49%), maltose (37.1%), and maltotriose (13.6%). researchgate.net This distribution suggests a complex reaction pathway involving the cleavage of more than one glycosidic bond. researchgate.net In contrast, some bacterial α-amylases, such as AmyCf, primarily yield maltose, maltotriose, and this compound from the hydrolysis of gelatinized starch. mdpi.com Remarkably, the α-amylase from Pseudomonas stutzeri AS22 can produce a syrup containing 98% this compound from starch, indicating a highly specific reaction pathway. nih.gov

Interactive Data Table: Product Distribution from this compound Hydrolysis by FERMENTA α-Amylase researchgate.net

Beta-Amylase Action on this compound

Beta-amylase (4-α-D-glucan maltohydrolase) is an exo-amylase, distinct from α-amylase in its mode of action. wikipedia.org It specifically targets the second α-1,4-glycosidic bond from the non-reducing end of a polysaccharide chain, cleaving off two glucose units at a time in the form of maltose. wikipedia.orgworthington-biochem.com this compound is significant as it represents the shortest linear oligosaccharide that can be effectively hydrolyzed by most β-amylases. worthington-biochem.com

The exo-hydrolytic nature of β-amylase means it acts progressively from the non-reducing terminus of a glucan chain. wikipedia.org A key limitation of this enzyme is its inability to bypass the α-1,6 glycosidic branch points found in amylopectin (B1267705) and glycogen. worthington-biochem.com This results in incomplete hydrolysis of branched starches, yielding maltose and a residual "limit dextrin". worthington-biochem.commystrica.com

When acting on linear substrates like amylose, the primary product is β-maltose. wikipedia.org The hydrolysis of this compound by β-amylase yields two molecules of maltose. nih.gov While hydrolysis is the main function, some β-amylases, such as the one from sweet potato, have demonstrated a transglycosylative capability, synthesizing this compound in a reversal of the hydrolytic reaction under specific conditions. researchgate.net For most linear chains, the final degradation products are maltose and a small quantity of maltotriose, as the latter is too short for the enzyme to hydrolyze further. researchgate.net

The activity of β-amylase is subject to regulation and inhibition by various compounds, including its own products. Maltose, the principal product of β-amylase action, is known to be an inhibitor of the enzyme, a classic example of end-product inhibition. sserc.org.uk

Other molecules can also modulate β-amylase activity. Cyclodextrins, which are cyclic oligosaccharides, have been identified as competitive inhibitors. researchgate.net Furthermore, plant hormones can influence enzyme expression and activity; indole-3-acetic acid (IAA) has been observed to delay starch degradation in ripening bananas by inhibiting the increase in β-amylase activity and transcription. nih.gov Additionally, certain proteins found in wheat, known as amylase-trypsin inhibitors, can interfere with amylase function. preprints.org

Maltodextrin (B1146171) Phosphorylase and Glycosidase Interactions

The catabolism of this compound often involves the coordinated action of phosphorylases and glucosidases, which break down the oligosaccharide into smaller, readily metabolizable units.

Maltodextrin phosphorylase (MalP) plays a crucial role in the metabolism of maltodextrins, including this compound. wikipedia.org This enzyme catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bond at the non-reducing end of the maltodextrin chain. wikipedia.org In this reaction, inorganic phosphate (B84403) (Pi) is used to break the bond, resulting in the sequential removal of glucose units in the form of glucose-1-phosphate (Glc-1-P). wikipedia.orgresearchgate.net

The reaction can be represented as: (α-1,4-D-glucosyl)n + Pi ⇌ (α-1,4-D-glucosyl)n-1 + α-D-glucose-1-phosphate wikipedia.org

In Escherichia coli, maltodextrin phosphorylase recognizes maltodextrins with a minimum of four glucosyl residues, making this compound a substrate. researchgate.net However, its efficiency is notably higher with longer maltooligosaccharides like maltopentaose (B1148383). researchgate.net The phosphorolytic degradation of this compound by MalP yields maltotriose and glucose-1-phosphate. researchgate.net While the enzyme can catalyze the reaction in both directions in vitro, the forward phosphorolysis is physiologically favored due to the high intracellular concentration of phosphate and the subsequent utilization of glucose-1-phosphate in metabolic pathways. wikipedia.org

Studies on E. coli have shown that in strains lacking maltodextrin glucosidase (MalZ) but possessing a functional MalP, maltodextrins are degraded primarily to maltotriose. nih.gov The pH can also influence the kinetic parameters of maltodextrin phosphorylase activity. nih.gov

Maltodextrin glucosidases (MalZ) are enzymes that hydrolyze α-1,4-glycosidic bonds from the reducing end of maltodextrins, sequentially releasing glucose. researchgate.netnih.gov In E. coli, MalZ can act on a range of maltodextrins, with maltotriose being the smallest substrate. nih.gov Therefore, this compound is a viable substrate for this enzyme. researchgate.net

The interaction between maltodextrin phosphorylase and maltodextrin glucosidase is essential for the complete degradation of maltodextrins. While MalP shortens the chain from the non-reducing end to produce glucose-1-phosphate and smaller oligosaccharides, MalZ works from the reducing end to produce glucose. researchgate.net In E. coli strains that are deficient in maltodextrin phosphorylase but have active maltodextrin glucosidase, maltodextrins are degraded to maltose. nih.gov In a reconstructed maltose/maltodextrin pathway in Actinoplanes sp., the putative maltodextrin glucosidase MalZ showed slow hydrolysis activity on linear α-glucans, including this compound. nih.gov

The following table summarizes the kinetic parameters of a maltase from Bacillus licheniformis KIBGE-IB4, which exhibits β-glucosidase activity, highlighting the general characteristics of such enzymes, though specific data for this compound with MalZ is not detailed in the provided results.

Kinetic ParameterValueReference
Vmax 104.3 µM∙min⁻¹ nih.gov
Km 4.59 mM nih.gov
kcat 10,087 µM∙min⁻¹ nih.gov

This data is for a β-glucosidase using p-nitrophenyl-β-D-glucopyranoside as a substrate and is illustrative of glycosidase kinetics.

Transglycosylation and Disproportionating Enzyme Activities with this compound

Besides hydrolysis and phosphorolysis, this compound is also a substrate for enzymes that catalyze the transfer of glycosyl groups, leading to the formation of new and often longer oligosaccharides. These reactions are critical for both metabolic pathways and biotechnological applications.

Transglycosylation is a reaction where a glycosyl group is transferred from a donor molecule to an acceptor molecule. Disproportionating enzymes, a type of 4-α-glucanotransferase, catalyze the transfer of a part of a donor maltooligosaccharide to an acceptor, which can be another maltooligosaccharide. nih.gov

When this compound acts as a substrate for a disproportionating enzyme, it can serve as both a donor and an acceptor. For instance, a disproportionating enzyme from potato has been shown to catalyze this reaction. nih.gov In one such reaction, a maltosyl or maltotriosyl unit can be transferred from one this compound molecule to another, resulting in the formation of maltohexaose (B131044) and maltose, or maltoheptaose (B131047) and glucose, respectively. nih.gov

Amylomaltase (MalQ), another key enzyme in the E. coli maltose system, is a 4-α-glucanotransferase that can use this compound as a substrate to transfer maltosyl, maltotriosyl, or maltotetraosyl residues to an acceptor molecule, leading to the synthesis of longer maltodextrins. researchgate.net A maltotriose-forming amylase from Streptomyces griseus has been observed to produce p-nitrophenyl alpha-maltotetraoside through a transglycosylation reaction where this compound was the donor. nih.gov

The following table presents kinetic parameters for the disproportionation reaction catalyzed by amylomaltase, illustrating the enzyme's activity.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Maltotriose 2.5 ± 0.2160 ± 464
This compound 1.8 ± 0.1140 ± 378
Maltopentaose 1.1 ± 0.1110 ± 2100

Data adapted from studies on amylomaltase, showcasing the enzyme's efficiency with different maltooligosaccharides. researchgate.net

The specificity of transglycosylating enzymes for their substrates, including this compound, is determined by the three-dimensional structure of their active sites. The active site is typically a cleft or pocket on the enzyme's surface that is lined with amino acid residues capable of forming specific interactions with the substrate.

For disproportionating enzymes, the active site is often composed of a series of subsites, each accommodating one glucose residue of the maltooligosaccharide. The arrangement and properties of these subsites dictate the length of the oligosaccharide that can bind and the specific glycosyl unit that is transferred. In potato disproportionating enzyme, the structure reveals a protomer with a distinct domain structure that forms a binding cleft. nih.gov The binding of a substrate like cycloamylose induces conformational changes in loops surrounding the active site, highlighting the dynamic nature of substrate recognition. nih.gov

The crystal structure of amylomaltase also provides insights into its substrate specificity. The active site geometry, including the presence of specific aromatic residues, can form a hydrophobic platform that contributes to the binding of polymeric substrates. researchgate.net The precise positioning of the donor and acceptor molecules within the active site, facilitated by these structural features, ensures the efficient and specific transfer of the glycosyl moiety.

Advanced Analytical Methodologies for Maltotetraose Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of soluble carbohydrates like maltotetraose (B33255). rsc.org It allows for the physical separation of saccharides from complex mixtures, which is a critical step for both quantification and further structural analysis. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is one of the most prevalent and significant separation techniques for analyzing low molecular weight carbohydrates. rsc.org It is widely used to determine the purity of this compound and to quantify it within complex mixtures such as starch hydrolysates, corn syrups, and fermented beverages like beer. researchgate.netcerealsgrains.org

The separation can be achieved based on the degree of polymerization (DP). cerealsgrains.org Depending on the column type, such as amine-based or resin-based columns, the elution order can be manipulated. cerealsgrains.org For detection, various detectors are coupled with HPLC systems, including Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS). rsc.orgresearchgate.net RI detection is a popular and common method for carbohydrate analysis. rsc.org

A study developing an HPLC-ELSD method for fermentable sugars in brewing matrices demonstrated excellent performance, with detection limits of 2.5–12.5 mg/L and quantification limits of 12.0–30.0 mg/L. researchgate.net This method proved robust for analyzing the variable sugar profiles in wort and beer, where this compound is a key component affecting quality. researchgate.net Another application used resin-based columns to analyze low-dextrose equivalent (DE) corn-starch products, achieving good resolution and quantitation for oligosaccharides up to DP 10. cerealsgrains.org The precision of this HPLC analysis, measured by the coefficient of variation on replicate samples, was 1% or less for each saccharide. cerealsgrains.org

Table 1: HPLC Systems and Conditions for this compound Analysis

Parameter HPLC-ELSD for Brewing researchgate.net HPLC-RI for Starch Hydrolysates cerealsgrains.org
Column Type Amine-based Resin-based (HPX-42A)
Mobile Phase Acetonitrile/Water Gradient Degassed, deionized water
Flow Rate 1.0 mL/min 0.2 mL/min
Detector Evaporative Light Scattering Detector (ELSD) Refractive Index (RI) Detector
Application Analysis of fermentable sugars (including this compound) in wort and beer. Quantification of saccharides (DP 1-10) in corn syrup solids and maltodextrins.

| Key Finding | Robust method with high precision (RSD < 6%) and recovery (86-119%). | High reproducibility with a coefficient of variation of ≤1% for each saccharide. |

Size Exclusion Chromatography (SEC) for Oligosaccharide Profiling

Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size in solution. selectscience.netshimadzu.com In this technique, larger molecules elute first as they are excluded from the pores of the chromatography packing material, while smaller molecules penetrate the pores to varying degrees and thus elute later. selectscience.netshimadzu.com SEC is a widely used method for the qualitative and quantitative profiling of oligosaccharide mixtures, such as those produced during the enzymatic hydrolysis of polysaccharides. nih.gov

This technique is particularly valuable for monitoring the production of maltooligosaccharides. For instance, a method was developed using high-performance SEC (HPSEC) to quantitatively profile the enzymatic hydrolysis of xylan, demonstrating its utility for tracking the evolution of product profiles during enzyme catalysis. nih.gov Recent advancements in column technology, such as the development of columns packed with smaller particles (e.g., 3 µm), have significantly reduced analysis times by up to 50% while improving sensitivity compared to conventional columns. chromatographyonline.com

Table 2: Comparison of SEC Columns for Oligosaccharide Analysis chromatographyonline.com

Feature TSKgel SuperOligoPW TSKgel G-Oligo-PW (Conventional)
Particle Size 3 µm 7 µm
Column Dimensions 6 mm ID × 15 cm 7.8 mm ID × 30 cm
Analysis Time Reduced by 50% Standard
Sensitivity 4- to 5-fold improvement Standard

| Application | Rapid analysis of oligosaccharides and other oligomers (MW 100-3000 Da). | Standard size analysis of neutral oligosaccharides. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of carbohydrates, offering high-resolution separation and sensitive detection. mdpi.com However, due to the low volatility of sugars like this compound, a derivatization step is required to make them suitable for GC analysis. nih.govrestek.com This process converts the polar hydroxyl groups into less polar, more volatile derivatives. restek.com

Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers or trimethylsilyloxime (TMSO) derivatives. uliege.beresearchgate.net The TMSO method is often preferred as it simplifies chromatograms by reducing the number of isomers formed from reducing sugars to just two (syn and anti), which are typically well-separated. restek.comuliege.be The subsequent analysis by MS provides valuable structural information based on the fragmentation patterns of the derivatized molecule, which, combined with GC retention times, allows for compound identification. uliege.be A GC-MS method has been successfully used to characterize tri- and tetrasaccharides in complex samples like honey after converting them into their TMSO derivatives. uliege.be

Capillary Electrophoresis (CE) in Oligosaccharide Analysis

Capillary Electrophoresis (CE) represents a family of high-resolution separation techniques that use narrow-bore capillaries and a high-voltage electric field to separate molecules based on their charge-to-size ratio. nih.govwikipedia.orgsciex.com CE offers several advantages for carbohydrate analysis, including high efficiency, minimal sample and reagent consumption, and the potential for automation and high throughput, with some instruments featuring capillary arrays for simultaneous analysis of many samples. nih.govsciex.comresearchgate.net

For neutral oligosaccharides like this compound, derivatization with a charged label is often necessary to facilitate electrophoretic migration and detection. ucdavis.edu One approach involves reductive amination with a compound like benzylamine, followed by quaternization to add a fixed positive charge. ucdavis.edu This method has been shown to significantly improve the CE separation of neutral oligosaccharides and even resolve structural isomers. ucdavis.edu CE is well-suited for analyzing complex glycan profiles and has been demonstrated to provide excellent quantification and high resolution, sometimes surpassing that of HPLC for specific applications. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatographic techniques excel at separation and quantification, spectroscopic methods are indispensable for the detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and reliable tool for the complete structural elucidation of carbohydrates in solution. dtu.dkresearchgate.net Unlike mass spectrometry, which can have limited utility for carbohydrates compared to other biopolymers, NMR provides detailed information about the entire structure, including the types of monosaccharide units, their sequence, the position of interglycosidic linkages, and their anomeric (α or β) configurations. dtu.dknih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. nih.gov 1D ¹H NMR spectra provide initial information, but due to signal overlap, 2D experiments are generally required for full structural assignment of oligosaccharides. researchgate.netunimo.it Key 2D NMR experiments include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations within and between sugar residues, allowing for a complete assignment of all signals and the determination of how the glucose units are linked. Glycosylation is known to cause a significant downfield shift (4–10 ppm) in the ¹³C NMR spectrum for the carbons at the anomeric and linked positions, which is a key indicator for identifying linkage sites. unimo.it

Table 3: NMR Techniques for this compound Structural Analysis

NMR Technique Information Provided
¹H NMR Provides information on the number and type of hydrogen atoms, allowing for initial characterization. researchgate.net
¹³C NMR Shows all carbon atoms in the molecule; chemical shifts are sensitive to glycosylation and linkage position. unimo.it
2D COSY / TOCSY Establishes proton-proton correlations within each glucose residue, aiding in spin system identification. nih.gov
2D HSQC / HMBC Correlates protons with their directly attached carbons (HSQC) or with carbons 2-3 bonds away (HMBC), crucial for determining interglycosidic linkages. dtu.dknih.gov

| NOESY / ROESY | Reveals through-space proton-proton correlations, providing information on the 3D conformation and spatial proximity of residues. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of oligosaccharides like this compound, providing precise molecular weight determination and detailed structural information through fragmentation analysis. Ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate gaseous ions from the non-volatile this compound molecule with minimal degradation. nih.govnih.gov

High-resolution mass spectrometry can confirm the elemental composition of this compound (C₂₄H₄₂O₂₁), which has a monoisotopic mass of 666.2273 g/mol . In practice, it is often observed as an adduct with an alkali metal ion (e.g., [M+Na]⁺ or [M+K]⁺) or as a deprotonated molecule ([M-H]⁻) in negative ion mode. ucdavis.edupfigueiredo.org For instance, in negative ESI mode, this compound is typically detected at a mass-to-charge ratio (m/z) of 665, corresponding to the [M-H]⁻ ion. thermofisher.com

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of a selected precursor ion, providing insights into the sequence and linkage of the monosaccharide units. nih.gov The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to B- and Y-type ions, and through cross-ring cleavages, which produce A- and X-type ions. ucdavis.edu For this compound, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (m/z 665) characteristically yields fragment ions corresponding to the loss of one or more glucose residues. thermofisher.com This sequential loss allows for the confirmation of its tetrameric structure. The analysis of these fragmentation patterns is essential for distinguishing this compound from its structural isomers. nih.govresearchgate.net

Table 1: Representative MS/MS Fragmentation Data for this compound in Negative Ion Mode. thermofisher.com
Precursor Ion (m/z)Precursor Ion IdentityProduct Ion (m/z)Associated Fragment Loss
665[M-H]⁻503Loss of a terminal glucose residue (C₆H₁₀O₅)
665[M-H]⁻341Loss of a maltose (B56501) unit (C₁₂H₂₀O₁₀)
665[M-H]⁻179Fragment corresponding to a deprotonated glucose unit

Circular Dichroism (CD) and Optical Rotation Studies for Conformation

Optical methods such as Circular Dichroism (CD) and optical rotation provide valuable information about the three-dimensional structure and conformational dynamics of chiral molecules like this compound in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecular conformation of chiral compounds. wikipedia.org Studies on the malto-oligomer series, including this compound, in the vacuum-ultraviolet region have revealed that the CD spectra are sensitive to their conformation. oregonstate.edu The data suggest that the conformation of the internal glycosidic linkages in this compound is similar to that in longer amylose (B160209) chains and is largely independent of the chain length within the oligomer series. Research indicates that this compound does not adopt a rigid, static helical structure in aqueous solution but rather exists as a loose, extended helix. oregonstate.edu This conformational flexibility is a key characteristic of such oligosaccharides.

Integrated and Hyphenated Analytical Platforms

To analyze this compound in complex samples, separation techniques are often coupled with mass spectrometry in what are known as hyphenated techniques. springernature.comchromatographytoday.com This approach combines the separation power of chromatography or electrophoresis with the high sensitivity and specificity of mass spectrometric detection.

LC-MS and CE-MS Applications in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of oligosaccharides. nih.gov Chromatographic methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) chromatography, are particularly effective at separating individual malto-oligomers, including this compound, from complex mixtures like food products or enzymatic digests. thermofisher.comresearchgate.netresearchgate.net Following separation, the eluent is introduced directly into the mass spectrometer, which provides detection and structural confirmation. lcms.cz

LC-MS methods have been developed for the rapid analysis and quantification of carbohydrates in beverages like beer, where maltose, maltotriose (B133400), and this compound are significant components. thermofisher.com Using a triple quadrupole mass spectrometer, specific transitions from the precursor ion to product ions can be monitored using Selective Reaction Monitoring (SRM), which provides excellent sensitivity and selectivity for quantification even in a complex matrix. thermofisher.comacs.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another valuable hyphenated technique that offers high separation efficiency and short analysis times. researchgate.net While native oligosaccharides are neutral, they can be analyzed by CE-MS after derivatization to introduce a charged tag, or by forming complexes with ions like borate. This technique has been successfully applied to the analysis of various oligosaccharides. pfigueiredo.org The coupling of CE with MS provides a powerful platform for the characterization of this compound, especially when sample volume is limited.

Table 2: Example of LC-MS/MS Parameters for this compound Analysis in a Complex Mixture. thermofisher.com
ParameterDescription
ChromatographyAccucore Amide HILIC (Hydrophilic Interaction Liquid Chromatography)
Ionization ModeNegative Electrospray Ionization (ESI)
Precursor Ion (m/z)665 ([M-H]⁻)
Product Ions (m/z) for SRM503, 341
ApplicationQuantification of this compound in beer samples

Structural and Conformational Studies of Maltotetraose

Three-Dimensional Structure Elucidation in Solution and Solid State

The three-dimensional architecture of maltotetraose (B33255) has been investigated through a combination of experimental techniques, providing insights into its solid-state conformation when bound to proteins and its dynamic behavior in aqueous solutions.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules in a crystalline state. numberanalytics.com While crystallizing this compound in isolation is challenging, its structure has been successfully determined when it is bound within the active sites of various enzymes. These studies provide a static snapshot of the conformation adopted by the oligosaccharide upon binding, revealing key interactions that facilitate catalysis or transport.

One significant example is the structural analysis of the this compound-forming exo-amylase from Pseudomonas stutzeri. nih.gov X-ray diffraction analysis at a resolution of 2.0 Å revealed that the enzyme's catalytic domain folds into a (β/α)₈ barrel structure, creating an active cleft where the substrate binds. nih.gov The recognition site for the non-reducing end of the amylose (B160209) substrate, which is essential for the enzyme's exo-wise degradation activity, is located at one end of this cleft. nih.gov This site features a disordered loop (residues 66-72) and another loop containing a key aspartic acid residue (Asp160), which are proposed to be responsible for specifically binding the non-reducing end of the substrate. nih.gov

Similarly, studies on pig pancreatic α-amylase (PPA) have shown how glycogen (B147801) degradation products, including oligosaccharides like this compound, are accommodated within the enzyme's binding cleft. nih.gov The binding is characterized by hydrophobic interactions with aromatic residues and a network of both direct and water-mediated hydrogen bonds. nih.gov

These crystallographic studies are crucial for understanding the precise geometry of this compound in a biologically relevant, bound state.

Enzyme ComplexOrganismResolution (Å)Key this compound Binding FeaturesPDB ID (Example)
Exo-amylase (G4-2)Pseudomonas stutzeri2.0Binding at active cleft of (β/α)₈ barrel; recognition of non-reducing end by specific loops. nih.gov1GCY
α-AmylasePig Pancreas-Accommodation in a binding cleft via hydrophobic interactions and hydrogen bonds. nih.gov1D3Q
Maltose (B56501) O-acetyltransferase-1.53Forms homotrimers with a left-handed parallel β-helix architecture. researchgate.net1J3H

Note: The table provides examples of enzyme complexes where this compound or related malto-oligosaccharides have been studied. Specific resolutions and PDB IDs refer to the cited studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation and dynamics of oligosaccharides in solution, where they exist in a state of equilibrium between multiple forms. unimo.it Unlike crystallography, which provides a static picture, NMR can characterize the dynamic conformational preferences of this compound.

Trans-glycosidic J-coupling experiments ((¹H,¹³C) J-couplings) and Transverse Rotating-frame Overhauser Effect Spectroscopy (T-ROESY) are used to determine the dihedral angles (φ and ψ) that define the orientation of the glucose units relative to one another. nih.gov

The chemical shifts of the anomeric protons (H-1) are particularly sensitive to the type of glycosidic linkage. For α-(1→4) linkages, as found in this compound, the H-1 proton resonance typically appears around 5.4 ppm. magritek.com This allows for clear distinction from other linkages, such as the α-(1→6) bond found in panose, which resonates at approximately 5.0 ppm. magritek.com

Residual Dipolar Couplings (RDCs) , measured in weakly aligning media, provide long-range structural information, helping to define the major conformational states populated in solution. nih.gov

Proton NMR spectra have been effectively used to monitor the conformational changes that maltodextrins, including this compound, undergo upon binding to proteins like the E. coli Maltodextrin (B1146171) Binding Protein (MBP). researchgate.net

Together, these NMR techniques indicate that while this compound has significant flexibility, it preferentially adopts certain conformations in solution, often described as a right-handed helical structure. nih.gov

NMR TechniqueInformation GainedTypical Application for this compound
¹H NMRLinkage type identification, anomer populationDistinguishing α-(1→4) linkages (around 5.4 ppm) from other linkage types. magritek.com
T-ROESYInter-proton distances, dihedral angles (φ/ψ)Determining the spatial proximity of protons across the glycosidic bond to define linkage conformation. nih.gov
Trans-glycosidic J-couplingsDihedral angles (φ/ψ)Quantifying the angles that define the relative orientation of the glucose rings. nih.gov
Residual Dipolar Couplings (RDCs)Long-range orientational constraintsDefining the overall molecular shape and preferred conformations in solution. nih.gov

Computational Modeling and Simulation of this compound

Computational methods complement experimental techniques by providing a dynamic and energetic view of this compound conformations at an atomic level. These in-silico approaches allow for the exploration of the molecule's flexibility, energy landscapes, and interactions with biological partners.

Molecular Dynamics (MD) simulations are used to model the movement of atoms in this compound over time, providing a detailed picture of its conformational dynamics in an aqueous environment. nih.gov By simulating the molecule with explicit water, these studies offer insights that are not accessible through static experimental methods. bohrium.com

Drawing parallels from simulations of its constituent disaccharide, maltose, an MD study of this compound would involve:

Starting the simulation from various initial conformations to ensure thorough sampling of the conformational space. bohrium.com

Using a classical force field (e.g., GROMOS, AMBER, CHARMM) to define the potential energy of the system.

Simulating for a sufficient duration (nanoseconds to microseconds) to observe conformational transitions.

These simulations reveal that the flexibility of the α(1→4) glycosidic linkage allows the molecule to sample various conformations, though it predominantly occupies a global energy minimum corresponding to a right-handed helical fold. nih.govbohrium.com The simulations can also quantify the flexibility of the hydroxymethyl groups and the transient nature of intramolecular hydrogen bonds, which are less significant in stabilizing the structure in water compared to in vacuo. bohrium.com

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure and energetics of molecules. scienceopen.com For this compound, DFT is used to calculate the potential energy surface (PES) as a function of the glycosidic dihedral angles (φ and ψ).

A recent study performed quantum chemical calculations on a four-glucose model (4Glc), which is equivalent to this compound. nih.gov

The conformational space was explored using a semi-empirical method, followed by re-optimization of the most stable structures at a higher level of theory (CAM-B3LYP/6-311+G(d,p)). nih.gov

This process identifies multiple stable local minima on the energy landscape. The analysis of the ten most stable structures revealed the specific dihedral angles and intramolecular hydrogen bonding patterns that characterize these conformers. nih.gov For example, in two of the most stable conformers (4Glc9 and 4Glc10), an O5⋯H-O6′ type hydrogen bond was observed between the first and second glucose rings. nih.gov

These calculations are essential for creating an accurate energy map of this compound, revealing the relative stabilities of different shapes and the energy barriers between them.

Stable Conformer (4Glc Model)Dihedral Angle 1 (φ)Dihedral Angle 2 (ψ)Key Intramolecular H-Bond
4Glc8--O6⋯H-O6′ (between ring 3 and 4) nih.gov
4Glc9-174.92°168.24°O5⋯H-O6′ (between ring 1 and 2) nih.gov
4Glc10-173.37°170.75°O5⋯H-O6′ (between ring 1 and 2) nih.gov

Note: Data adapted from a quantum chemical study on amylose models. nih.gov Specific dihedral angle values for all linkages in each conformer were extensive; representative values are included.

Ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor, such as a protein active site. Docking studies have been instrumental in understanding how this compound interacts with various enzymes and transport proteins.

A notable study involved the automated docking of this compound into the active site of soybean β-amylase using the AutoDock software. nih.gov The simulations showed that for this compound to bind correctly near the crystallographically determined subsites, a mobile flap (a loop of amino acids 96-103) on the enzyme must be in a "closed" configuration. nih.gov This suggests the flap plays an essential role in catalysis by securing the larger substrate. nih.gov The study also found that the binding energy gained upon closing this flap is significant, indicating that favorable interactions are maximized in the closed state. nih.gov

Docking protocols have also been developed to study the binding of related malto-oligosaccharides to the Maltose-Binding Protein (MBP), confirming binding modes previously predicted by NMR experiments and highlighting the role of water molecules in mediating these interactions. nih.gov Experimental binding studies using Isothermal Titration Calorimetry (ITC) have determined the dissociation constants (Kd) of this compound with substrate-binding proteins from Gardnerella swidsinskii, showing high affinity (Kd in the 10⁻⁶ to 10⁻⁷ M range), which provides crucial data for validating the accuracy of computational docking results. usask.ca

Interactions with Protein Binding Sites and Allosteric Modulation

The biological functions of this compound are mediated through its specific interactions with protein binding sites. These interactions are characterized by a combination of hydrogen bonding and hydrophobic forces, which induce significant conformational changes in the target proteins. The most extensively studied of these is the Maltose-Binding Protein (MBP), a key component in bacterial nutrient uptake systems.

Interactions with Maltose-Binding Protein (MBP)

MBP captures oligosaccharides like this compound in the bacterial periplasm for subsequent transport into the cell. The protein consists of two globular domains connected by a flexible hinge, forming a deep groove where the ligand binds.

Structural and Binding Details: X-ray crystallography studies have provided detailed insights into how this compound is recognized. In isoforms from the hyperthermophile Thermotoga maritima (tmMBP1 and tmMBP2), this compound binding is stable and involves a network of hydrogen bonds and hydrophobic interactions. nih.gov The binding pocket is organized into distinct sub-sites (S1, S2, S3, and S4), with the reducing end of the saccharide typically binding to subsite S1. nih.gov The interaction is so specific that tmMBP1 and tmMBP2, which share high sequence similarity, exhibit an almost identical interaction network with this compound. nih.gov

Notably, research on a modified, reduced form of the sugar, maltotetraitol (B1588601), revealed that while it still binds to MBP, it is not transported. nih.gov Crystal structures show that the reduced sugar can bind to the protein in both "closed" and "open" forms. nih.gov In the open form, the sugar binds almost exclusively to one domain rich in aromatic residues. nih.gov The open-chain glucitol residue of maltotetraitol occupies a distinct subsite, which may explain its inability to be transported, highlighting the precise structural requirements for functional interaction. nih.gov

ProteinOrganismPDB Accession CodeKey Interaction Features with this compound
tmMBP1Thermotoga maritima6DTUStable binding within S1-S4 subsites; extensive hydrogen bonding and hydrophobic interactions. nih.gov
tmMBP2Thermotoga maritima6DTSInteraction network is essentially identical to tmMBP1 due to high structural and sequence similarity. nih.gov

Ligand-Induced Conformational Changes: The binding of this compound to MBP is a classic example of an "induced fit" mechanism. Upon binding, MBP undergoes a major conformational change, shifting from a flexible "open" state to a more rigid and compact "closed" state where the two domains clamp down on the ligand. nih.govyoutube.com Single-molecule Förster resonance energy transfer (smFRET) studies have confirmed that this compound, much like maltose and maltotriose (B133400), induces a fully closed conformation in wild-type MBP. biorxiv.org However, mutations distant from the binding pocket can alter this, indicating that the entire protein structure contributes to the final liganded conformation. For instance, in the S233W mutant of MBP, this compound induces a different closed conformation than maltose or maltotriose, suggesting a distinct binding mode. biorxiv.org

Interactions with Other Proteins

While MBP is the primary model, this compound also interacts with other proteins, demonstrating that its role is not limited to bacterial transport systems.

Cytochrome c: Native electrospray ionization mass spectrometry (ESI-MS) has been used to study the noncovalent interactions between this compound and Cytochrome c (Cyt c). nih.govd-nb.info These experiments observed the formation of both 1:1 and 1:2 protein-ligand complexes. nih.govd-nb.info By comparing the association constants of various maltooligosaccharides, researchers determined a specific order of binding affinity. nih.govd-nb.info

MaltooligosaccharideRelative Binding Affinity Rank with Cytochrome c
Maltotriose (Mal III)1 (Highest)
This compound (Mal IV) 2
Maltose (Mal II)3
Maltopentaose (B1148383) (Mal V)4
Maltohexaose (B131044) (Mal VI)5
Maltoheptaose (B131047) (Mal VII)6 (Lowest)

The results indicate that maltotriose has the highest affinity for Cytochrome c, followed by this compound. nih.govd-nb.info This suggests that the stability of the complex is highly dependent on the molecular structure of the ligand, with steric factors and the number of hydroxyl groups available for hydrogen bonding playing critical roles. nih.govd-nb.info The optimal fit appears to be for a trisaccharide, with affinity decreasing as the chain becomes shorter or longer. nih.govd-nb.info

Allosteric Modulation

Allosteric modulation occurs when a molecule binds to a protein at a site other than the active site, causing a conformational change that alters the protein's activity. youtube.comnumberanalytics.com This regulation can be positive (enhancing activity) or negative (inhibiting activity). numberanalytics.com

In the context of the MBP-dependent transport system, the binding of this compound is a key part of an allosteric mechanism. While this compound binds to the primary recognition site, the large-scale conformational change it induces allosterically regulates the system's function. The "open-to-closed" transition upon this compound binding is a prerequisite for MBP to properly interact with its partner, the membrane-bound ABC transporter MalFGK2. nih.govresearchgate.net Periplasmic binding proteins like MBP possess these inbuilt allosteric mechanisms to control the conformational switching between apo and ligand-bound states, thereby modulating their affinity for downstream signaling partners. nih.gov The stabilization of the closed, high-affinity state by this compound binding is therefore a form of positive allosteric modulation, ensuring the efficient progression of the transport cycle. nih.govresearchgate.net

Biological Roles and Interactions in Model Systems Excluding Human Clinical Data

Maltotetraose (B33255) in Microbial Metabolism and Physiology

Bacteria have evolved sophisticated transport systems to acquire maltodextrins, including this compound, from their environment. These systems are vital for nutrient uptake and are particularly well-studied in model organisms like Escherichia coli.

In Gram-negative bacteria such as E. coli, the uptake of this compound is a multi-step process initiated at the outer membrane. pnas.org Maltodextrins first diffuse through LamB, a specific outer membrane porin also known as maltoporin. nih.govresearchgate.net Once in the periplasm, they are bound with high affinity by the periplasmic maltose-binding protein (MBP, encoded by malE). nih.govasm.org This substrate-loaded MBP then delivers the maltodextrin (B1146171) to a high-affinity ATP-binding cassette (ABC) transporter located in the inner membrane. nih.govresearchgate.net This transporter, composed of the membrane-spanning subunits MalF and MalG and the ATP-hydrolyzing subunit MalK, actively transports the oligosaccharide into the cytoplasm. nih.govresearchgate.net This system is capable of importing linear malto-oligosaccharides ranging from maltose (B56501) (two glucose units) to maltoheptaose (B131047) (seven glucose units). pnas.org

Gram-positive bacteria, lacking an outer membrane, employ different strategies. In Bacillus subtilis, maltose is taken up by a phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov However, longer maltodextrins, including maltotriose (B133400) and this compound, are internalized by a dedicated maltodextrin-specific ABC transporter composed of the binding protein MdxE and other components. nih.gov Research shows that while maltose can compete for its own transport, it has very little effect on the transport of this compound and longer maltodextrins in B. subtilis. nih.gov

Similarly, Corynebacterium glutamicum utilizes an ABC transport system, encoded by the musKEFG genes, for the uptake of maltose, maltotriose, and this compound. nih.gov The system also requires an additional membrane protein for full activity. nih.gov In Streptococcus mutans, the MalXFGK transporter is involved in the transport of various malto-oligosaccharides. researchgate.net

Table 1: Examples of Bacterial Maltodextrin Transport Systems
BacteriumSystem TypeKey ComponentsSubstrates Include
Escherichia coliABC TransporterLamB (Outer Membrane), MalE (Periplasmic Protein), MalF, MalG, MalK (Inner Membrane)Maltose to Maltoheptaose pnas.orgnih.gov
Bacillus subtilisABC TransporterMdxE (Binding Protein), MdxF, MdxGMaltotriose, this compound, and longer Maltodextrins nih.gov
Corynebacterium glutamicumABC TransporterMusE, MusF, MusG, MusK, MusIMaltose, Maltotriose, this compound nih.gov
Streptococcus, Group AABC TransporterMalE (Lipoprotein)Maltotriose and longer Maltodextrins asm.org

This compound is a key intermediate in the intracellular breakdown of storage polysaccharides like glycogen (B147801). In bacteria, glycogen serves as an energy and carbon reserve, and its degradation provides substrates for cellular metabolism. researchgate.netnih.gov

The degradation pathway in E. coli involves the debranching enzyme GlgX, which can act on glycogen to generate linear maltodextrins, including this compound. researchgate.net These linear chains are then further metabolized. Maltodextrin phosphorylase (MalP) plays a crucial role by sequentially removing glucose units from the nonreducing end of this compound and longer dextrins, producing glucose-1-phosphate. asm.org Another key enzyme, amylomaltase (MalQ), can disproportionate maltodextrins. asm.org In malQ mutants, bacteria can still grow on this compound because MalP can directly convert it into metabolically usable glucose-1-phosphate. asm.org

In Corynebacterium glutamicum, a similar pathway exists for glycogen degradation, involving glycogen phosphorylase (GlgP), the debranching enzyme GlgX, and maltodextrin phosphorylase (MalP). nih.gov The absence of MalP in this organism leads to impaired intracellular glycogen degradation, confirming maltodextrins as essential intermediates. nih.gov

Table 2: Key Microbial Enzymes in this compound Metabolism
EnzymeGene (E. coli)Organism ExampleFunction in Relation to this compound
Debranching EnzymeglgXE. coli, C. glutamicumReleases linear maltodextrins, including this compound, from glycogen. researchgate.netnih.gov
Maltodextrin PhosphorylasemalPE. coli, C. glutamicumCatalyzes phosphorolysis of this compound to yield glucose-1-phosphate. asm.orgnih.gov
AmylomaltasemalQE. coliTransfers glucosyl units from one maltodextrin to another; can metabolize this compound. asm.org
This compound AmylasemtaPseudomonas saccharophilaCatalyzes the hydrolysis of polysaccharides to produce this compound. researchgate.net

As a readily metabolizable carbohydrate, this compound can serve as an effective carbon and energy source to support microbial growth in laboratory settings. Its utilization directly influences the expression of enzymes involved in its own metabolism.

In Corynebacterium glutamicum, wild-type strains can grow efficiently using this compound as the sole source of carbon, achieving a growth rate of 0.34 h⁻¹ and a final optical density of 10.5. nih.gov In contrast, a mutant strain lacking the specific maltodextrin uptake system (Δmus) was unable to grow on this compound, highlighting the essentiality of the transport system for its utilization. nih.gov

The presence of specific maltodextrins is also a key regulatory signal. In E. coli, the entire maltose/maltodextrin regulon (mal genes) is controlled by the transcriptional activator MalT. nih.gov This activator is specifically and exclusively activated by maltotriose, which can be formed from the metabolism of larger maltodextrins like this compound. nih.govnih.gov Therefore, the presence of this compound in a culture medium leads to the induced expression of the LamB porin, MalE binding protein, and the MalFGK transporter, ensuring the efficient uptake and metabolism of these sugars. asm.org

Furthermore, growth on maltodextrins can influence the storage of other compounds. When E. coli is grown on maltodextrin, it accumulates a higher amount of glycogen compared to when grown on glucose. asm.org

Table 3: Growth of Corynebacterium glutamicum on this compound
StrainCarbon Source (0.5% w/v)Growth Rate (h⁻¹)Final Optical Density (OD₆₀₀)
Wild-TypeThis compound0.34 ± 0.0210.5 ± 0.5 nih.gov
Δmus (Transporter Mutant)This compoundNo GrowthNo Growth nih.gov

The specificity of the bacterial maltodextrin transport system, which is absent in mammalian cells, makes it an excellent target for developing diagnostic imaging agents. researchgate.net Researchers have successfully exploited this by creating probes based on maltodextrins to specifically detect and image bacterial infections in research models.

Fluorescent probes have been developed by conjugating dyes to maltotriose or maltohexaose (B131044). researchgate.netresearchgate.net These probes are readily taken up by a wide variety of both Gram-positive and Gram-negative bacteria via their maltodextrin transporters. researchgate.netoregonstate.edu Once internalized, the probes accumulate within the bacteria, allowing for sensitive detection through fluorescence or photoacoustic imaging. researchgate.netresearchgate.net Studies have demonstrated that these probes can detect as few as 10⁵ colony-forming units in vivo and can effectively distinguish between an active bacterial infection and sterile inflammation. researchgate.net

Maltotriose, in particular, has been identified as an ideal scaffold for these imaging agents due to its favorable pharmacokinetic properties and stability in vivo compared to other maltodextrins. researchgate.netresearchgate.net This targeted uptake mechanism allows the probe to precisely accumulate at infection sites, significantly enhancing imaging specificity and sensitivity. rseco.org

This compound in Plant Carbohydrate Dynamics

In plants, starch accumulated in chloroplasts during the day is broken down at night to supply carbon for respiration and sucrose (B13894) synthesis. This compound appears as a transient intermediate in this fundamental process.

The degradation of transitory starch within plant chloroplasts is a complex, multi-enzyme process. nih.govnih.gov The pathway begins with the phosphorylation of the surface of the semi-crystalline starch granule by glucan, water dikinase (GWD) and phosphoglucan, water dikinase (PWD). nih.govresearchgate.net This phosphorylation disrupts the granule structure, making the glucan chains accessible to hydrolytic enzymes. nih.gov

The primary enzymes responsible for liberating soluble sugars are β-amylases (BAMs) and debranching enzymes (like isoamylase (B1167963) 3, ISA3). nih.govresearchgate.net These enzymes work together to break down amylopectin (B1267705) and amylose (B160209). While maltose is the main product of this degradation and is exported from the chloroplast to the cytosol via the MEX1 transporter, other malto-oligosaccharides are also produced. nih.govresearchgate.net

Maltotriose is recognized as a key intermediate in this pathway. researchgate.net It can be acted upon by the plastidial disproportionating enzyme (DPE1), which converts two molecules of maltotriose into maltopentaose (B1148383) and glucose. In mutants that lack certain degradation enzymes, the balance of these intermediates can be shifted. For example, in a dpe1 mutant of Arabidopsis, the accumulation of maltotriose alongside maltose has been observed, confirming its position within the degradation network. nih.gov

Role in Enzyme Regulation in Plant Chloroplasts (e.g., Inhibition of β-Amylase)

Within the intricate metabolic machinery of plant chloroplasts, particularly in the context of transitory starch degradation, malto-oligosaccharides play a crucial regulatory role. While this compound itself is a poor substrate for the key starch-degrading enzyme β-amylase (BAM3) in Arabidopsis thaliana, its close relative, maltotriose, acts as a significant feedback inhibitor. plos.orgnih.gov This inhibitory mechanism is a vital component in the fine-tuned control of starch mobilization during the night.

Research has demonstrated that the activity of the chloroplast-located β-amylase, BAM3, is negligibly low with this compound as a substrate. plos.orgnih.gov However, the enzyme is potently inhibited by maltotriose at physiological concentrations (in the millimolar range). plos.orgnih.gov This is particularly relevant as maltotriose is a product of starch breakdown. Its accumulation serves as a signal to downregulate the rate of its own production, thereby preventing excessive starch degradation. nih.gov

This regulatory feedback loop is hypothesized to be central to how plants adjust their starch breakdown rates to match the length of the night. plos.orgnih.gov The concentration of maltotriose in the chloroplast is, in turn, influenced by the activity of disproportionating enzyme (DPE1), which converts maltotriose to glucose. nih.govnih.gov The rate of glucose export from the chloroplast to the cytosol for cellular metabolism can therefore indirectly control the rate of starch breakdown by modulating the stromal concentration of maltotriose. nih.govnih.gov When glucose demand in the cytosol decreases, its concentration in the chloroplast may rise, leading to an increase in maltotriose levels and subsequent feedback inhibition of BAM3. plos.orgnih.gov

In mutants of Arabidopsis lacking DPE1 (dpe1 mutants), maltotriose accumulates to high levels, which is correlated with impaired starch breakdown. plos.orgnih.gov This observation strongly supports the physiological relevance of maltotriose-mediated inhibition of β-amylase in the regulation of transitory starch metabolism. Notably, this inhibitory effect is specific to the plastidial β-amylase, as the extracellular β-amylase found in barley is only weakly inhibited by maltotriose, underscoring the specialized regulatory role of this interaction within the chloroplast. plos.orgnih.govnih.gov

This compound as a Model Substrate in Enzymology Research

This compound serves as a valuable model substrate in enzymology research, particularly for the characterization and study of amylases and other carbohydrate-active enzymes. Its defined structure as an oligosaccharide consisting of four α-1,4-linked D-glucose units provides a standardized molecule for investigating enzyme kinetics, substrate specificity, and mode of action. nih.gov

In clinical chemistry, this compound has been utilized as a substrate in enzyme-coupled assays for the determination of amylase activity in biological fluids. nih.gov These assays offer a rapid and precise method for measuring the activity of this important diagnostic enzyme. nih.gov The principle of these assays often involves the hydrolysis of this compound by amylase, with the resulting products being acted upon by a series of coupling enzymes that ultimately generate a measurable signal, such as the reduction of NADP to NADPH. mdpi.com

Furthermore, this compound is employed to probe the substrate-binding and catalytic mechanisms of various enzymes. For instance, studies on maltose-binding proteins (MBPs), which are often used as model systems for understanding protein-carbohydrate interactions, have used this compound to investigate the structural and dynamic basis of substrate recognition. nih.gov Research on a high this compound-producing amylase from Pseudomonas stutzeri utilized this compound as a substrate to characterize the enzyme's properties. nih.gov Similarly, the hydrolytic activity of neopullulanase has been examined by monitoring the time course of this compound degradation. researchgate.net

The table below summarizes the kinetic parameters of Arabidopsis thaliana β-amylase (BAM3) with various malto-oligosaccharides, highlighting the negligible activity with this compound.

SubstrateK_m (mM)k_cat (s⁻¹)
Maltohexaose1.74300
Maltopentaose-1265 (3.4-fold lower than maltohexaose)
This compound-Negligible
Data derived from studies on Arabidopsis chloroplast β-amylase BAM3. plos.orgnih.gov

The following table presents data on the inhibition of BAM3 by maltotriose, demonstrating its regulatory role.

SubstrateInhibitorInhibitor Concentration (mM)% Inhibition of BAM3 Activity
AmylopectinMaltotriose350
AmylopectinMaltotriose1080
Data based on the effect of maltotriose on Arabidopsis BAM3 activity. plos.org

Applications of Maltotetraose in Academic Research and Biotechnology

Maltotetraose (B33255) as a Standard for Carbohydrate Analytical Techniques

In analytical chemistry, the availability of high-purity standards is essential for the accurate identification and quantification of components in complex mixtures. This compound serves as a critical analytical standard in various chromatographic methods used for carbohydrate analysis. Its well-defined molecular weight and structure provide a reliable reference point for calibrating instruments and validating analytical protocols.

Table 1: Use of this compound as a Standard in Analytical Techniques

TechniqueApplication/MatrixRole of this compound
High-Performance Liquid Chromatography (HPLC) Beer, Wort, Food ProductsReference standard for retention time and quantification of DP4 (degree of polymerization 4) oligosaccharides. researchgate.netthermofisher.com
Gas-Liquid Chromatography (GLC) Corn SyrupQuantitative standard for determining the tetrasaccharide fraction after derivatization. cerealsgrains.org
Thin-Layer Chromatography (TLC) Enzyme HydrolysatesReference spot for identifying this compound in reaction product mixtures. researchgate.net
Charcoal Column Chromatography Starch Conversion ProductsUsed to standardize the elution protocol for the quantitative separation of tetrasaccharides. rsc.org

Use in Enzyme Characterization and Assay Development for Glycosidases and Glycosyltransferases

This compound is an important substrate for studying the activity, specificity, and kinetics of a wide range of carbohydrate-active enzymes, particularly glycosidases and glycosyltransferases. Its use allows researchers to elucidate enzyme mechanisms and develop specific assays for enzyme quantification.

High-purity this compound is commercially available for use in biochemical enzyme assays. It serves as a substrate for enzymes like α-amylase, β-amylase, and amyloglucosidase. For example, research on a novel amylase from Pseudomonas stutzeri AS22 demonstrated that the enzyme preparation uniquely produces very high levels (98% w/w) of this compound from starch, highlighting the compound's importance in characterizing the enzyme's specific action pattern. nih.govnih.gov

In the study of glycosyltransferases, this compound can act as both a donor and an acceptor molecule. A maltotriosyl transferase from Geobacillus sp. was characterized by its action on this compound, where it catalyzes the transfer of a maltotriose (B133400) unit to produce maltoheptaose (B131047), a transglycosylation product. google.com This reaction was used to define the enzyme's high transglycosylation activity over a wide range of substrate concentrations. google.com Similarly, the 4-α-glucanotransferase MalQ from Actinoplanes sp. was characterized by testing its activity with various α-1,4-linked glucans, including this compound, as substrates to understand its role in maltodextrin (B1146171) pathways. mdpi.com

Table 2: Examples of Enzyme Characterization Using this compound

EnzymeSource OrganismRole of this compoundKey Finding
α-Amylase Pseudomonas stutzeriProduct of starch hydrolysisThe enzyme was identified as a high-maltotetraose-producing amylase. nih.govnih.gov
α-Glucosidase MicroorganismSubstrateUsed to determine the relative activity and substrate specificity of the enzyme compared to other maltooligosaccharides. toyobousa.com
Maltotriosyl Transferase Geobacillus sp.SubstrateThe enzyme acts on this compound to produce maltoheptaose and maltotriose, demonstrating high transglycosylation activity. google.com
Maltooligosyl Trehalose Trehalohydrolase (MTHase) Arthrobacter sp.Substrate AnalogueThe enzyme's kinetic parameters (Km) were determined using maltotetraosyl trehalose. tandfonline.com
4-α-glucanotransferase (MalQ) Actinoplanes sp.SubstrateTested as a substrate to analyze the enzyme's disproportionation activity. mdpi.com

Role in the Synthesis of Complex Oligosaccharides and Glycoconjugates for Glycobiology Research

In glycobiology, the synthesis of complex carbohydrates is fundamental to studying their biological functions. This compound can serve as a precursor or building block in the enzymatic synthesis of larger, more complex oligosaccharides.

The primary method involves using glycosyltransferases, which can transfer sugar moieties from or to this compound. As detailed previously, a maltotriosyl transferase utilizes this compound as a substrate to synthesize maltoheptaose, demonstrating a direct pathway from a tetrasaccharide to a heptasaccharide. google.com Another example involves cyclodextrin (B1172386) glycosyltransferases (CGTases), which can catalyze a disproportionation reaction. In this process, a CGTase can cleave a donor substrate and transfer a part of it (like a this compound unit) to an acceptor molecule, leading to the formation of a homologous series of longer maltooligosaccharides. scispace.com These enzymatic strategies provide a controlled way to elongate oligosaccharide chains, which is a key challenge in carbohydrate chemistry. iupac.orgnih.gov

This compound in Biomaterials Research and Glycopolymer Engineering (excluding medical devices)

The application of this compound in biomaterials and glycopolymer engineering for non-medical purposes is an emerging area of research. Glycopolymers, which are polymers decorated with carbohydrate moieties, are of interest for creating new materials with specific recognition or physical properties. The defined structure of this compound makes it a candidate for incorporation into polymer structures to impart hydrophilicity and specific biorecognition features. While detailed studies focusing on non-medical device applications are not extensively documented in the provided search results, the fundamental chemistry of this compound allows for its potential use as a side chain or component in the synthesis of novel bio-based polymers for research in materials science.

Application in Fundamental Fermentation Process Optimization for Specific Research Products

This compound plays a significant role in fermentation science, particularly in industries like brewing and biofuel production that rely on the fermentation of starch hydrolysates. nih.gov The efficiency of this compound utilization by yeast is a critical factor determining the final product yield and quality. nih.gov

Many industrial strains of Saccharomyces cerevisiae are inefficient at fermenting maltotriose and this compound, leading to residual sugars and lower ethanol (B145695) yields. nih.govresearchgate.net Research has focused on understanding and overcoming this limitation. Studies have shown that the transport of these sugars across the yeast cell membrane, rather than their intracellular hydrolysis, is often the rate-limiting step. nih.govresearchgate.net The AGT1 permease is a key transporter for maltotriose and is also implicated in this compound uptake. nih.govnih.gov

Fundamental research aimed at optimizing fermentation processes involves genetically engineering yeast strains to improve this compound consumption. For example, overexpressing the AGT1 gene in certain industrial strains has been shown to enhance maltotriose uptake and allow for its efficient fermentation. nih.gov Other research has explored how culture conditions, such as pH and the presence of specific cations like magnesium and zinc, can stimulate the uptake and fermentation of maltooligosaccharides, providing another avenue for process optimization in research settings. crescentcitybrewtalk.com

Table 3: Research on Optimizing this compound Fermentation

Yeast Strain / SystemResearch ObjectiveKey Intervention / ConditionOutcome
Industrial S. cerevisiae Enhance maltotriose/maltotetraose fermentation.Overexpression of the AGT1 permease.Increased uptake and efficient fermentation of maltotriose. nih.gov
S. cerevisiae Elucidate metabolism of sucrose (B13894) vs. maltotriose.Overexpression of intracellular invertase (iSUC2).Enabled efficient fermentation of maltotriose by intracellular hydrolysis. nih.gov
S. cerevisiae Investigate the effect of nutrients.Supplementation with magnesium (20 mmol L⁻¹).Increased fermentation of maltotriose. nih.gov
S. cerevisiae Study the influence of process parameters.Varying pH and cation concentrations (K⁺, Mg²⁺, Zn²⁺).Optimum fermentation occurred at pH 5.0; specific cations stimulated sugar uptake. crescentcitybrewtalk.com

Development of this compound-Based Probes and Affinity Reagents for Glycan-Binding Studies

This compound and other maltooligosaccharides are used to create molecular probes and affinity reagents for studying and visualizing glycan-binding proteins and transporters in living cells. These tools are invaluable for research in microbiology and cell biology.

The strategy involves conjugating the oligosaccharide to a reporter molecule, such as a fluorescent dye. Because many bacteria possess specific transport systems for maltooligosaccharides to use as a food source, these probes can be selectively internalized by bacterial cells. For instance, maltodextrin-based imaging probes (MDPs), composed of maltohexaose (B131044) conjugated to a fluorescent dye, are rapidly taken up by bacteria via the maltodextrin transport pathway. nih.gov This allows for the highly sensitive and specific detection of bacteria and can distinguish between active infections and sterile inflammation. nih.gov

Similarly, a fluorescence turn-on probe named Mal-Cz was developed by derivatizing maltose (B56501) to hijack the maltose/maltodextrin uptake pathway in bacteria like E. coli and Staphylococci. nih.gov The probe's uptake was shown to depend on the bacterial maltose transport system, including the LamB maltoporin and the MalFGK₂ ABC transporter. nih.gov In other research, maltose-binding protein (MBP) was engineered into a FRET-based nanosensor to visualize maltose uptake in living yeast cells; this sensor also binds to maltotriose and this compound, making it a tool for studying the transport of these related sugars. pnas.org Furthermore, chemical modifications, such as substituting a hydroxyl group with fluorine, have been used to create this compound analogues with improved stability against enzymatic hydrolysis, enhancing their utility as probes for studying glycan-protein interactions. researchgate.net

Future Directions and Emerging Research Avenues for Maltotetraose

Advancements in Chemo-Enzymatic and Fully Synthetic Production Strategies

The production of well-defined oligosaccharides like maltotetraose (B33255) has long been a challenge. While enzymatic hydrolysis of starch is the conventional method, achieving high purity can be difficult. Future research is increasingly focused on more precise and efficient production strategies, namely chemo-enzymatic and fully synthetic approaches.

Chemo-enzymatic synthesis merges the high selectivity of enzymatic reactions with the versatility of chemical synthesis. mdpi.comnih.gov This hybrid approach allows for the creation of complex carbohydrate structures that are difficult to produce through purely chemical or enzymatic means alone. nih.gov By leveraging the strengths of both methodologies, researchers can achieve higher yields, reduce environmental impact, and generate novel structures. mdpi.comresearchgate.net For this compound, this could involve using a chemically synthesized precursor that is then elongated by specific glycosyltransferases. This strategy offers high stereoselectivity and economic efficiency compared to traditional methods. nih.gov

Fully synthetic chemistry, while often laborious, provides unparalleled control over the final product structure. researchgate.net Advances in automated glycan synthesis are beginning to reconcile the challenges of complex glycan production with the need for pure, well-defined molecules. researchgate.net These methods are crucial for producing this compound analogues that cannot be synthesized by enzymes, opening the door to new research applications.

A novel and efficient procedure named the "reducing end modification method" has also been developed for manufacturing high-purity this compound from starch. nih.gov This process involves liquefaction and debranching of starch, followed by oxidation and subsequent treatment with a this compound-forming amylase from Pseudomonas stutzeri. nih.govnih.gov The resulting high-purity this compound (95% content) is then effectively isolated using ion exchange chromatography. nih.gov

Production Strategy Description Advantages for this compound Research Key Challenges
Chemo-Enzymatic Synthesis Combines chemical synthesis of precursors with enzymatic glycosylation steps. nih.govHigh stereoselectivity, economic efficiency, potential for novel structures. mdpi.comnih.govEnzyme stability, catalyst compatibility, reaction efficiency. mdpi.com
Fully Synthetic Production Total chemical synthesis of the oligosaccharide chain.Absolute structural control, enables synthesis of unnatural analogues. researchgate.netLabor-intensive, purification challenges, potential for low yields. researchgate.net
Reducing End Modification Enzymatic production from starch with a chemical modification step to aid purification. nih.govHigh purity (95%), efficient separation from byproducts. nih.govRequires specific enzymes and chromatographic separation.

Integration of High-Throughput Screening and Omics Technologies in this compound Research

The integration of high-throughput screening (HTS) and "omics" technologies is set to revolutionize this compound research. HTS allows for the rapid testing of thousands of compounds or conditions, making it a powerful tool for enzyme discovery and optimization. hebmu.edu.cnyoutube.com For instance, HTS can be used to screen vast libraries of microbial enzymes for novel this compound-forming amylases or glycosyltransferases with improved stability, efficiency, or unique linkage specificity. hebmu.edu.cnnih.gov This accelerates the development of biocatalysts for more efficient this compound production.

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of biological processes. mdpi.comyoutube.com In the context of this compound, these approaches can be used to:

Genomics and Transcriptomics: Identify the biosynthetic gene clusters (BGCs) responsible for this compound metabolism in various organisms. omu.edu.tr This can reveal how organisms utilize this compound and how its presence influences gene expression.

Proteomics: Analyze changes in the protein landscape of a cell or organism in response to this compound, identifying key proteins involved in its transport and catabolism.

Metabolomics: Track the metabolic fate of this compound within an organism and identify the downstream metabolites produced. mdpi.comyoutube.com This is particularly relevant for understanding its role as a prebiotic in the gut microbiome. nih.gov

Multi-omics approaches, which integrate data from two or more omics fields, offer a holistic understanding of the role of this compound in complex biological systems. mdpi.comnih.gov For example, combining metagenomics and metabolomics of the gut microbiome can link specific microbial species with the capacity to degrade this compound and the resulting production of beneficial short-chain fatty acids.

Elucidation of Novel Biological Roles in Underexplored Model Organisms

While the role of some oligosaccharides is well-studied in classical model organisms like Escherichia coli and Saccharomyces cerevisiae, there is a vast, unexplored landscape of biological activity in other organisms. nih.gov The concept of the "model organism" is expanding to include more complex systems and "holobionts," which consider the host and its associated microbiome as a single, integrated unit. nih.govugent.be

Future research will focus on elucidating the function of this compound in these underexplored systems. A key area of interest is the gut microbiome of various animals, including humans. Investigating how different microbial communities respond to this compound can reveal novel prebiotic effects and identify specific bacteria that thrive on this oligosaccharide. This research is moving beyond simply cataloging which microbes are present to understanding the functional implications of this compound consumption. nih.gov

Furthermore, exploring the role of this compound in plant biology, insect metabolism, and marine microorganisms could uncover entirely new functions, such as roles in signaling, energy storage, or symbiotic interactions. Multi-omics technologies will be instrumental in this exploration, providing the tools to analyze these complex systems without the need for traditional genetic manipulation. nih.gov

Design and Synthesis of Novel this compound Derivatives with Tunable Properties for Research

The chemical synthesis of this compound derivatives with tailored properties is a significant emerging research avenue. By modifying the core this compound structure, scientists can create powerful tools for biochemical and biomedical research. researchgate.netnih.gov

Examples of such derivatives include:

Fluorinated this compound: Substituting a hydroxyl group with a fluorine atom can create analogues with enhanced hydrolytic stability against enzymes like α-amylase and α-glucosidase. researchgate.net These stable derivatives are valuable for studying enzyme mechanisms and protein-carbohydrate interactions using techniques like 19F NMR spectroscopy. researchgate.net

Labeled Derivatives: Attaching fluorescent tags, biotin, or other labels to this compound allows for its visualization and tracking within cells and complex biological systems.

Structurally Modified Analogues: Altering the glycosidic linkages (e.g., creating β-linkages instead of α-linkages) or modifying the glucose units can probe the specificity of enzymes and binding proteins. The synthesis of trehalose-based oligosaccharides has shown that novel derivatives can be created through enzymatic transgalactosylation, a technique potentially applicable to this compound. acs.orgnih.gov

These synthetic derivatives serve as molecular probes to investigate biological processes with high precision, overcoming the limitations of using the natural, unmodified compound. researchgate.net

Derivative Type Modification Research Application Reference Example
Fluorinated Analogue Replacement of a hydroxyl group with fluorine.Probing glycan-protein interactions via 19F NMR; enhanced enzymatic stability. researchgate.netFluorinated Lac4, LNnT 5, H type II 6, Lewis x 7 and Lewis y 8. researchgate.net
Keto-derivative Oxidation of hydroxyl groups to ketones.Specific enzyme inhibition. nih.gov3,3'-diketotrehalose as a specific trehalase inhibitor. nih.gov
Galactosylated Derivative Addition of galactose units via transgalactosylation.Creation of novel oligosaccharides with potentially new properties. acs.orgSynthesis of galactosyl-trehalose derivatives. acs.org

Predictive Computational Modeling for Enzyme Engineering and Oligosaccharide Design

Computational modeling has become an indispensable tool in modern biochemistry, enabling the rational design of enzymes and the prediction of molecular interactions. nih.gov For this compound research, these predictive models are being applied in two key areas:

Enzyme Engineering: The enzymes responsible for synthesizing or degrading this compound can be computationally modeled to understand their structure and mechanism. nih.gov Researchers can then simulate the effects of amino acid mutations to engineer enzymes with enhanced properties, such as increased thermal stability, altered substrate specificity, or higher catalytic efficiency. nih.govnih.gov Machine learning and deep learning models are increasingly being used to predict enzyme-substrate pairs and guide these engineering efforts with greater accuracy. mit.eduyoutube.com This can lead to more efficient and cost-effective production of this compound and its derivatives.

Oligosaccharide Design: Computational tools can predict the three-dimensional structure and dynamic behavior of this compound and its derivatives. nih.gov This is crucial for understanding how these molecules interact with protein binding pockets. By modeling these interactions, scientists can design novel this compound-based inhibitors or probes with high specificity for a target protein. This in silico approach accelerates the discovery process and reduces the need for costly and time-consuming experimental screening. researchgate.net

Sustainable and Scalable Research Production of High-Purity this compound

As research applications for this compound expand, so does the need for sustainable and scalable methods to produce a high-purity product for research purposes. Future efforts will focus on moving beyond traditional lab-scale purification towards greener and more efficient industrial-scale processes. rsc.org

Key areas of advancement include:

Enzymatic Bioprocessing: Utilizing optimized enzymes, such as the this compound-forming amylase from Pseudomonas stutzeri, can lead to very high conversion rates of starch into this compound with minimal byproducts. nih.gov This reduces waste and simplifies downstream processing. Combining enzymatic conversion with fermentation, where yeast consumes unwanted sugars like glucose and maltose (B56501), is another effective strategy to increase the purity of the final product. nih.gov

Advanced Chromatographic Techniques: While chromatography is a standard method for purification, new resins and methods are being developed for more efficient separation of oligosaccharides, allowing for the production of this compound with purity levels exceeding 95-99%. nih.govgoogle.com

Sustainable Feedstocks: Research into using renewable bio-based resources and waste materials as starting points for enzymatic synthesis is growing. rsc.orgugent.be This aligns with the principles of green chemistry and aims to reduce the environmental footprint of chemical production. ugent.bersc.org

These advancements will ensure that a consistent and affordable supply of high-purity this compound is available to researchers, facilitating further exploration into its biological roles and applications. ugent.beugent.be

Q & A

Q. What are the standard methods for synthesizing maltotetraose in laboratory settings?

this compound synthesis typically employs enzymatic hydrolysis of starch using α-amylase or maltogenic amylases. Key steps include:

  • Substrate preparation : Use gelatinized starch (5–10% w/v) in buffer (pH 6.0–7.0).
  • Enzyme selection : Recombinant α-amylases (e.g., Bacillus licheniformis) optimize yield due to thermostability .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC with refractive index detection verifies oligosaccharide profiles. Post-reaction, purification via gel filtration chromatography removes undesired DP (degree of polymerization) fragments .

Q. How can this compound be quantitatively analyzed in complex mixtures?

Use HPLC-RI (refractive index) with a carbohydrate column (e.g., Aminex HPX-87H) for baseline separation. Calibration curves with this compound standards (0.1–10 mM) ensure accuracy. For low-concentration samples, derivatization with 1-naphthylamine followed by fluorescence detection enhances sensitivity .

Q. What are the primary challenges in purifying this compound from enzymatic reactions?

Challenges include:

  • Co-elution with similar DP oligosaccharides : Mitigated using high-resolution size-exclusion chromatography.
  • Enzyme removal : Ultrafiltration (10 kDa cutoff) separates amylases from low-MW products.
  • Scale-up limitations : Pilot-scale membrane reactors improve yield but require optimization of flow rates and pressure .

Q. Which spectroscopic techniques are most effective for characterizing this compound structure?

  • NMR spectroscopy : ¹H and ¹³C NMR identify anomeric proton configurations (e.g., δ 5.2–5.4 ppm for α-1,4 linkages) .
  • FT-IR : Peaks at 1,020 cm⁻¹ (C-O-C stretching) and 3,300 cm⁻¹ (OH groups) confirm glycosidic bonds.
  • Mass spectrometry (MALDI-TOF) : Validates molecular weight (MW: 666.6 g/mol) .

Q. How do researchers ensure the reproducibility of this compound production in experimental setups?

  • Standardized protocols : Precisely control pH (±0.05), temperature (±0.5°C), and substrate/enzyme ratios.
  • Replicate experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA) to assess variability.
  • Reference materials : Use NIST-traceable this compound standards for calibration .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound's role in enzyme inhibition kinetics?

Contradictions often arise from varying assay conditions (e.g., substrate saturation, pH). To address this:

  • Dose-response curves : Test this compound across concentrations (0.1–50 mM) to identify non-linear effects.
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with/without this compound. For example, α-amylase inhibition shows mixed-type kinetics, requiring modified Michaelis-Menten models .
  • Control for substrate depletion : Monitor reaction progress via real-time HPLC to avoid misinterpretation .

Q. How can binding affinity between this compound and proteins be accurately determined using NMR spectroscopy?

Saturation transfer difference (STD) NMR is ideal:

  • Sample preparation : Dissolve protein (10–50 µM) and this compound (1–5 mM) in deuterated buffer.
  • Data acquisition : Compare STD signals of this compound protons in bound vs. free states.
  • KD calculation : Fit data to a 1:1 binding model using equations accounting for ligand excess .

Q. What advanced statistical models analyze this compound's impact on carbohydrate metabolism in vivo?

  • Compartmental modeling : Use software like SAAM II to simulate this compound absorption and hepatic metabolism.
  • Multivariate regression : Correlate this compound intake with biomarkers (e.g., blood glucose, insulin) in animal studies.
  • Bayesian inference : Quantify uncertainty in metabolic flux data from isotope tracing experiments .

Q. How do researchers optimize reaction conditions to minimize this compound degradation during long-term stability studies?

  • Accelerated stability testing : Incubate this compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Lyophilization : Preserve this compound by freeze-drying with cryoprotectants (e.g., trehalose).
  • pH control : Buffers (e.g., phosphate, pH 6.5) reduce acid-catalyzed hydrolysis .

Q. What methodologies validate the specificity of this compound interactions in multi-component biological systems?

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., maltodextrin-binding proteins) and screen for this compound binding amid competing oligosaccharides.
  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes to distinguish specific vs. non-specific binding.
  • Knockout models : Use CRISPR-edited cell lines to confirm phenotypic effects attributed to this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.